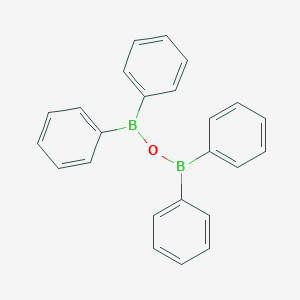

Diphenylborinic anhydride

Übersicht

Beschreibung

Es ist ein weißer bis gelber Feststoff, der feuchtigkeitsempfindlich ist und einen Schmelzpunkt von 135-140°C hat . Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von Ionenkanälen und der Trennung von Aminosäuren.

Herstellungsmethoden

Diphenylboronsäureanhydrid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Phenylboronsäure mit Bortrioxid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Toluol und wird bei erhöhten Temperaturen durchgeführt, um die Bildung des Anhydrids zu erleichtern . Industrielle Produktionsverfahren können ähnliche Prozesse beinhalten, jedoch in größerem Maßstab, mit zusätzlichen Reinigungsschritten, um die gewünschte Reinheit und Qualität des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Diphenylboronic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of phenylboronic acid with boron trioxide under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the anhydride . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the desired purity and quality of the final product.

Analyse Chemischer Reaktionen

Diphenylboronsäureanhydrid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Boronsäuren oder Borate zu bilden.

Reduktion: Sie kann reduziert werden, um Borane oder andere borhaltige Verbindungen zu bilden.

Substitution: Diphenylboronsäureanhydrid kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere Phenylgruppen durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

2.1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of DPBA, particularly its ability to interact with reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). DPBA has been shown to scavenge H₂O₂, leading to the generation of phenolic compounds that contribute to its antioxidative effects. This property has potential implications in protecting cardiac cells from oxidative stress during ischemia-reperfusion injury .

2.2. Modulation of Calcium Signaling

DPBA serves as a modulator of store-operated calcium entry (SOCE) in various cell lines, including breast cancer cells. Its derivatives have been synthesized to enhance or inhibit SOCE depending on their structural modifications. For instance, certain DPBA analogs effectively block SOCE at lower concentrations than 2-aminoethoxydiphenyl borate (2-APB), demonstrating its utility in cancer research .

2.3. Gap Junction Inhibition

In vascular research, DPBA has been utilized to study its effects on gap junctions composed of Connexin43 in Sertoli cells. The compound reversibly suppresses electrical coupling, making it a valuable tool for investigating intercellular communication in vascular smooth muscle cells and endothelial cells .

3.1. Separation and Determination of Amino Acids

DPBA is employed in analytical chemistry for the separation and determination of α-amino acids via boroxazolidone formation. This method exploits the compound's ability to form stable complexes with amino acids under acidic conditions, facilitating their detection and quantification .

Case Studies and Research Findings

Wirkmechanismus

Der Wirkungsmechanismus von Diphenylboronsäureanhydrid beinhaltet seine Wechselwirkung mit Ionenkanälen, insbesondere den TRPV3-Ionenkanälen. Diese Verbindung ist dafür bekannt, die Pore von TRPV3-Ionenkanälen zu erweitern, was zu einem Verlust der Ionenflussrichtung und einer erhöhten Permeabilität für große Kationen führt . Die beteiligten molekularen Zielstrukturen und -wege umfassen die Modulation der Ionenkanalstruktur und -funktion, was zelluläre Prozesse wie Signaltransduktion und Ionenhomöostase beeinflussen kann.

Vergleich Mit ähnlichen Verbindungen

Diphenylboronsäureanhydrid kann mit anderen borhaltigen Verbindungen verglichen werden, wie zum Beispiel:

2-Aminoethoxydiphenylborat (2-APB): Beide Verbindungen werden in Studien zu Ionenkanälen verwendet, aber 2-APB wird häufiger als Blocker von Gap-Junction-Kanälen eingesetzt.

Triphenylboran: Diese Verbindung wird in der organischen Synthese verwendet und hat eine andere Reaktivität und Anwendung als Diphenylboronsäureanhydrid.

4-Biphenylboronsäure: Diese Verbindung wird bei der Synthese von Pharmazeutika und anderen organischen Verbindungen verwendet. Diphenylboronsäureanhydrid ist einzigartig in seiner Fähigkeit, Boroxazolidone zu bilden und spezifisch mit Ionenkanälen zu interagieren, was es für bestimmte Forschungsanwendungen wertvoll macht.

Biologische Aktivität

Diphenylborinic anhydride (DPBA) is a synthetic compound that has garnered attention in various biological studies due to its unique properties and potential therapeutic applications. This article explores the biological activity of DPBA, focusing on its mechanisms of action, effects on cellular processes, and implications for medical research.

This compound is an organoboron compound, characterized by its boron atom bonded to two phenyl groups. Its synthesis typically involves the reaction of boronic acids under specific conditions, leading to the formation of boron-containing derivatives that exhibit distinct biological activities .

Calcium Modulation

One of the primary biological activities of DPBA is its role as a modulator of calcium signaling pathways. Research indicates that DPBA, along with its analog 2-aminoethoxydiphenyl borate (2-APB), can inhibit store-operated calcium entry (SOCE) in various cell types. This inhibition has been observed in vascular smooth muscle cells (VSMCs), where DPBA effectively blocks electrical coupling and reduces intracellular calcium levels . The compound demonstrated an IC50 value ranging from 4 to 8 μM for suppressing input conductance in VSMCs, indicating its potency as a gap junction blocker .

TRPV3 Activation

DPBA has also been identified as an agonist for the transient receptor potential vanilloid 3 (TRPV3) channel. Activation of TRPV3 by DPBA leads to antiadipogenic effects in adipocytes, suggesting potential applications in obesity treatment. In vitro studies using 3T3-L1 cells showed that DPBA promotes pathways that suppress adipogenesis, highlighting its role in metabolic regulation .

Study on Vascular Smooth Muscle Cells

A significant study focused on the effects of DPBA on VSMCs and endothelial cells demonstrated that both DPBA and 2-APB could reversibly suppress electrical coupling. The complete electrical isolation was achieved at concentrations as high as 100 μM. This study compared the efficacy of DPBA with other known gap junction blockers, establishing it as a superior alternative for vascular research .

Anti-Adipogenic Effects

Another pivotal study investigated the antiadipogenic properties of DPBA through TRPV3 activation. The findings revealed that DPBA not only activates TRPV3 but also influences downstream signaling pathways associated with fat cell differentiation. This research provides a basis for considering DPBA in therapeutic strategies aimed at combating obesity and related metabolic disorders .

Data Summary

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| SOCE Inhibition in VSMCs | Electrical coupling blockade | 4–8 μM |

| TRPV3 Activation | Anti-adipogenic effects | Not specified |

| K+ Current Inhibition | Reduced delayed rectifier K+ current | ~120 μM |

Eigenschaften

IUPAC Name |

diphenylboranyloxy(diphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFEECGHGUHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344425 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-21-5 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diphenylborinic anhydride exert its anti-oxidative effects in biological systems?

A1: Research suggests that this compound exhibits anti-oxidative activity through its ability to react with hydrogen peroxide (H2O2) and generate phenolic compounds. These phenolic compounds, in turn, contribute to reducing oxidative stress. [] For instance, in a study investigating ischemia/reperfusion-induced heart injury in rats, this compound demonstrated a protective effect by scavenging H2O2 and reducing oxidative damage. []

Q2: What is the role of this compound in regulating adipogenesis?

A2: this compound has been shown to activate the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in suppressing adipocyte differentiation. [] Studies have shown that this compound, by activating TRPV3, can inhibit the expression of adipogenic genes, ultimately leading to reduced adipogenesis and weight gain in mice fed high-fat diets. []

Q3: How does this compound affect cell signaling pathways related to adipogenesis?

A3: Activation of TRPV3 by this compound disrupts adipogenesis by inhibiting the phosphorylation of insulin receptor substrate 1 and downstream signaling through the phosphoinositide 3-kinase/Akt/forkhead box protein O1 axis. [] This inhibition ultimately leads to the suppression of adipogenic gene expression and reduced adipocyte differentiation. []

Q4: Can this compound be used to synthesize unsymmetrical diboranes?

A4: Yes, this compound can be utilized in the synthesis of unsymmetrical diboranes through diborane metathesis reactions. [] Reacting this compound with magnesium-centered pinacolatoboryl nucleophiles leads to B-O bond activation, generating the unsymmetrical diborane. []

Q5: What is known about the structural characteristics of this compound?

A5: this compound forms a five-membered hydroxamic acid chelate structure when reacted with N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide. [] Crystallographic studies reveal a B-envelope conformation for the BONCO ring within this complex. []

Q6: Are there any known applications of this compound in organic synthesis?

A6: this compound serves as a Lewis acid catalyst in organic synthesis, facilitating cycloaddition reactions of unesterified acrylic acids. [] This catalytic activity has proven beneficial in achieving high product yields under solvent-free conditions, offering environmental advantages. []

Q7: How does this compound interact with fluorescent molecules?

A7: this compound acts as a Lewis acid and forms Lewis-pair adducts with certain fluorescent molecules like 2-(2′-Aminophenyl)benzothiazole (o-ABT) and 2-(2′-Hydroxyphenyl)benzothiazole (HBT). [, ] These interactions influence the molecules' fluorescence properties, often leading to shifts in emission wavelengths and enhanced fluorescence intensity. [, ]

Q8: Can you provide an example of this compound impacting a molecule's fluorescence in nanoparticle form?

A8: When this compound interacts with 2-(2′-Aminophenyl)benzothiazole (o-ABT) in nanoparticles, it induces a ground-state prototropy in o-ABT. [] This results in characteristic dual fluorescence, attributed to emission from both the enamine and imine tautomers of o-ABT within the nanoparticles. []

Q9: Does this compound affect cellular electrophysiology?

A9: Research indicates that this compound, along with its analog 2-aminoethoxydiphenyl borate (2-APB), can block electrical coupling in vascular smooth muscle cells by inhibiting gap junctions. [] Additionally, these compounds have been shown to inhibit voltage-gated potassium channels, albeit at higher concentrations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.